molecular formula C13H11N3OS B11726832 4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione

4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione

Cat. No.: B11726832
M. Wt: 257.31 g/mol
InChI Key: BPJCCABLAZZIEJ-UHFFFAOYSA-N
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Description

4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione is a heterocyclic compound featuring a 1,3-dihydroimidazole-2-thione core substituted with a hydroxy group at position 4 and a 2-methylindol-3-ylidene methyl group at position 3. This structure combines the imidazole-thione scaffold with an indole moiety, which is known for its pharmacological relevance, including antimicrobial and anti-inflammatory properties . The compound’s synthesis likely involves condensation reactions between thiohydantoin derivatives and aldehydes under controlled conditions, as seen in analogous imidazole-thione syntheses .

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

4-hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione

InChI

InChI=1S/C13H11N3OS/c1-7-9(6-11-12(17)16-13(18)15-11)8-4-2-3-5-10(8)14-7/h2-6,17H,1H3,(H2,15,16,18)

InChI Key

BPJCCABLAZZIEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)N3)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions and reagents used can vary, but methanesulfonic acid (MsOH) under reflux in methanol (MeOH) is often employed . Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

1,3-Dihydroimidazole-2-thione Derivatives
  • 4-Amino-1H-imidazole-2(5H)-thiones: These derivatives, such as 1-(3,5-dichloro-4-hydroxyphenyl)-4-(4-(trifluoromethyl)benzylamino)-5-(2,4,5-trihydroxyphenyl)-1H-imidazole-2(5H)-thione, replace the hydroxy group at position 4 with an amino group.
  • 2-(Methylthio)-1H-imidazol-5(4H)-ones : Synthesized via microwave-assisted condensation, these compounds feature a methylthio group at position 2 and a ketone at position 4. The methylthio group increases lipophilicity, which may influence bioavailability compared to the hydroxy-substituted target compound .
Arylidene-Substituted Imidazoles
  • 4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl) Derivatives : These compounds, such as those reported in , incorporate arylidene groups (e.g., benzofuran or benzothiophene) at position 4. Unlike the target compound’s indole substituent, these groups exhibit varied electronic effects, altering reactivity and interaction with biological targets .

Key Observations :

  • The target compound’s synthesis may require nitrogen atmospheres and prolonged heating (e.g., 18 h at 120°C in DMF), similar to benzimidazole derivatives in .
  • Microwave-assisted methods () offer faster reaction times and higher yields for imidazole derivatives compared to conventional heating .

Pharmacological and Physicochemical Properties

Antimicrobial Activity
  • Target Compound: Limited direct data, but indole-containing analogs (e.g., 9c in ) show MIC values of 2–8 µg/mL against S. aureus and E. coli due to enhanced membrane penetration .
  • 4-Amino-imidazole-thiones: Exhibit broader-spectrum activity (MIC: 1–16 µg/mL) against streptococcal hyaluronidase, attributed to the amino group’s nucleophilic interactions .
Solubility and Stability
  • Indole substituents may confer photostability issues, whereas benzofuran-based derivatives () show improved thermal stability .

Structural and Crystallographic Insights

  • Molecular Geometry : The target compound’s indole moiety introduces steric hindrance, likely affecting crystal packing. Similar compounds (e.g., ’s 9c) exhibit planar conformations optimized for π-π stacking in protein binding .
  • Crystallography Tools : Structures of related imidazole-thiones are refined using SHELXL and visualized via WinGX/ORTEP, highlighting bond-length variations (e.g., C-S bond: 1.68–1.72 Å) due to substituent effects .

Biological Activity

4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and DNA interaction properties, supported by relevant data and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C12H12N4OS\text{C}_{12}\text{H}_{12}\text{N}_4\text{OS}

This structure features an imidazole ring and a thione functional group, which are critical for its biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro tests have shown that the compound exhibits significant antibacterial activity against various strains of bacteria.

Minimum Inhibitory Concentration (MIC) Results:

MicroorganismMIC (µg/mL)
Staphylococcus aureus64
Enterococcus faecalis64
Candida albicans128
Pseudomonas aeruginosa256

These results indicate that the compound is particularly effective against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, while showing lower efficacy against Pseudomonas aeruginosa .

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results demonstrated that the compound possesses good free radical scavenging activity, which increases with concentration.

Antioxidant Activity Data:

Concentration (µg/mL)Scavenging Activity (%)
5040
10060
20085

The compound's antioxidant properties suggest its potential utility in preventing oxidative stress-related diseases .

DNA Interaction and Cleavage Activity

The interaction of the compound with DNA has been studied using UV-Vis spectroscopy. The results indicate that it binds to calf thymus DNA (CT-DNA) through electrostatic interactions.

DNA Cleavage Results:
The compound exhibited significant DNA cleavage activity at varying concentrations, indicating its potential as a therapeutic agent targeting nucleic acids.

Concentration vs. Cleavage Activity:

Concentration (µg/mL)Cleavage Activity (%)
25Moderate
50High
100Very High

This suggests that the compound can cleave plasmid DNA pBR322 both hydrolytically and oxidatively, depending on the concentration .

Case Studies

A recent study focused on synthesizing and evaluating derivatives of imidazole compounds, including our target compound. The findings highlighted its promising biological profile, particularly in antimicrobial and antioxidant activities. The study also noted that modifications to the structure could enhance these effects further.

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